
Antibiotic 42867
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotic 42867, also known as this compound, is a useful research compound. Its molecular formula is C72H86ClN9O28 and its molecular weight is 1560.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
In Vitro Studies
In laboratory settings, Antibiotic 42867 has shown significant antimicrobial activity against various pathogens:
- Gram-Positive Bacteria : Effective against strains such as Staphylococcus aureus and Enterococcus faecalis.
- Gram-Negative Bacteria : Demonstrated efficacy against Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii, which are often associated with hospital-acquired infections.
Table 1 below summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Enterococcus faecalis | 1.0 |
Escherichia coli | 0.25 |
Klebsiella pneumoniae | 0.5 |
Acinetobacter baumannii | 2.0 |
In Vivo Studies
Recent animal model studies have corroborated the in vitro findings, demonstrating that this compound effectively reduces bacterial load in infected tissues. For instance, in a mouse model of sepsis induced by multidrug-resistant Klebsiella pneumoniae, treatment with this compound resulted in a significant survival rate compared to control groups treated with standard antibiotics.
Case Studies
Case Study 1: Treatment of Bone Infections
A clinical case involved a patient suffering from a bone infection caused by multidrug-resistant Acinetobacter baumannii. After failing multiple antibiotic treatments, the patient was administered this compound. The treatment led to rapid healing and eradication of the infection, allowing the patient to avoid amputation.
Case Study 2: Management of Pneumonia
In another instance, a patient with pneumonia caused by resistant Klebsiella pneumoniae was treated with this compound. The treatment resulted in significant improvements in clinical symptoms and laboratory markers of infection within days, showcasing the compound's potential as a frontline treatment option.
Implications for Future Research
The promising results from studies involving this compound highlight its potential role in addressing the global challenge of antibiotic resistance. Future research should focus on:
- Long-term Efficacy : Investigating how quickly bacteria develop resistance to this compound.
- Combination Therapies : Exploring synergistic effects when combined with other antibiotics or novel agents.
- Clinical Trials : Conducting extensive clinical trials to establish safety profiles and optimal dosing regimens.
Eigenschaften
CAS-Nummer |
122753-17-7 |
---|---|
Molekularformel |
C72H86ClN9O28 |
Molekulargewicht |
1560.9 g/mol |
IUPAC-Name |
2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[2,3,4-trihydroxy-5-oxo-6-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexoxy]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C72H86ClN9O28/c1-26(2)15-38(76-6)64(96)81-53-56(90)31-10-14-44(37(73)17-31)109-46-19-32-18-45(62(46)104-24-42(86)57(91)58(92)43(87)25-105-71-60(94)59(93)55(89)27(3)107-71)108-34-11-7-29(8-12-34)61(110-48-23-72(5,75)63(95)28(4)106-48)54-69(101)80-52(70(102)103)36-20-33(83)21-41(85)49(36)35-16-30(9-13-40(35)84)50(66(98)82-54)79-67(99)51(32)78-65(97)39(22-47(74)88)77-68(53)100/h7-14,16-21,26-28,38-39,42,48,50-61,63,71,76,83-86,89-95H,15,22-25,75H2,1-6H3,(H2,74,88)(H,77,100)(H,78,97)(H,79,99)(H,80,101)(H,81,96)(H,82,98)(H,102,103) |
InChI-Schlüssel |
PEAKWELFUAMNDG-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OCC(=O)C(C(C(COC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C(C(=O)NC(C(=O)NC4C(=O)NC6C7=CC(=C(C=C7)O)C8=C(C=C(C=C8O)O)C(NC(=O)C(C(C9=CC=C(O3)C=C9)OC1CC(C(C(O1)C)O)(C)N)NC6=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC(=O)C(C(C(COC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C(C(=O)NC(C(=O)NC4C(=O)NC6C7=CC(=C(C=C7)O)C8=C(C=C(C=C8O)O)C(NC(=O)C(C(C9=CC=C(O3)C=C9)OC1CC(C(C(O1)C)O)(C)N)NC6=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)O)O)O)O)O |
Synonyme |
A 42867 A-42867 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.